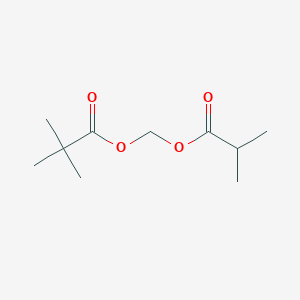
Propanoic acid, 2,2-dimethyl-, (2-methyl-1-oxopropoxy)methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanoic acid, 2,2-dimethyl-, (2-methyl-1-oxopropoxy)methyl ester is an organic compound belonging to the ester class. Esters are derived from carboxylic acids and alcohols, and they are known for their pleasant fragrances and flavors. This particular ester is characterized by its unique structure, which includes a propanoic acid backbone with dimethyl and oxopropoxy substituents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2,2-dimethyl-, (2-methyl-1-oxopropoxy)methyl ester typically involves the esterification of 2,2-dimethylpropanoic acid with 2-methyl-1-oxopropanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
2,2-Dimethylpropanoic acid+2-Methyl-1-oxopropanolH2SO4Propanoic acid, 2,2-dimethyl-, (2-methyl-1-oxopropoxy)methyl ester+H2O
Industrial Production Methods
In an industrial setting, the production of this ester may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common. The reaction mixture is typically heated to around 60-80°C and maintained under these conditions for several hours. The ester is then purified through distillation or recrystallization.
化学反応の分析
Types of Reactions
Hydrolysis: The ester can undergo hydrolysis in the presence of an acid or base to yield the corresponding carboxylic acid and alcohol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a new ester.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis uses dilute hydrochloric acid, while basic hydrolysis (saponification) uses sodium hydroxide.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid are used.
Reduction: Lithium aluminum hydride in anhydrous ether is a common reagent.
Major Products
Hydrolysis: 2,2-Dimethylpropanoic acid and 2-methyl-1-oxopropanol.
Transesterification: A new ester and an alcohol.
Reduction: 2,2-Dimethylpropanol and 2-methyl-1-oxopropanol.
科学的研究の応用
Propanoic acid, 2,2-dimethyl-, (2-methyl-1-oxopropoxy)methyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of other esters and alcohols.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
作用機序
The mechanism of action of this ester involves its hydrolysis to release the corresponding carboxylic acid and alcohol. In biological systems, esterases catalyze this hydrolysis, leading to the release of active compounds. The molecular targets and pathways involved depend on the specific application and the biological context in which the ester is used.
類似化合物との比較
Similar Compounds
Propanoic acid, 2,2-dimethyl-, methyl ester: Similar structure but with a methyl group instead of the oxopropoxy group.
Butanoic acid, 2,2-dimethyl-, (2-methyl-1-oxopropoxy)methyl ester: Similar ester but with a butanoic acid backbone.
Uniqueness
Propanoic acid, 2,2-dimethyl-, (2-methyl-1-oxopropoxy)methyl ester is unique due to its specific substituents, which confer distinct chemical and physical properties. Its structure allows for specific interactions in chemical reactions and biological systems, making it valuable in various applications.
特性
CAS番号 |
137373-53-6 |
|---|---|
分子式 |
C10H18O4 |
分子量 |
202.25 g/mol |
IUPAC名 |
2-methylpropanoyloxymethyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C10H18O4/c1-7(2)8(11)13-6-14-9(12)10(3,4)5/h7H,6H2,1-5H3 |
InChIキー |
ONAGARALWJJKBF-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(=O)OCOC(=O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



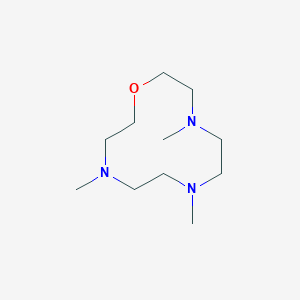

![2-[(3-Hydroxybicyclo[2.2.1]heptan-2-yl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14279961.png)
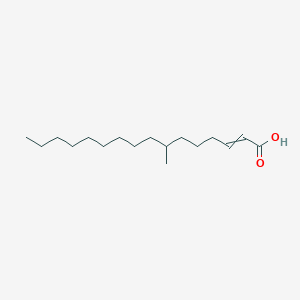

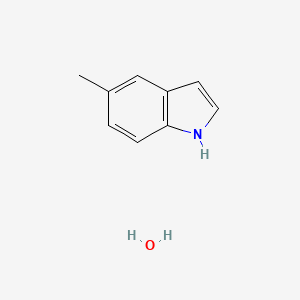
![2-{[6-(Hydroxymethyl)pyridin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14279993.png)
![Dodecyl 4-[(E)-(4-amino-3-methoxyphenyl)diazenyl]benzoate](/img/structure/B14280001.png)
![Acetic acid, [2-methoxy-4-[[(1-oxononyl)amino]methyl]phenoxy]-](/img/structure/B14280006.png)


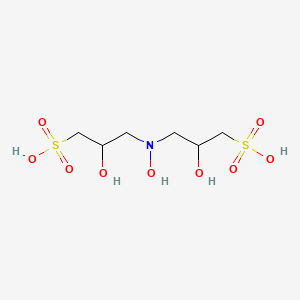
dimethylsilane](/img/structure/B14280037.png)
